![molecular formula C18H16N2O B12913326 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one](/img/structure/B12913326.png)
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one
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Overview
Description
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. Common synthetic routes may include:
Claisen-Schmidt Condensation: This reaction involves the condensation of benzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone, which is then reacted with hydrazine hydrate to form the pyrazolone ring.
Knorr Pyrazole Synthesis: This method involves the cyclization of 1,3-diketones with hydrazines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazolone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while reduction may produce dihydropyrazolones.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that pyrazolone derivatives, including 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one, exhibit notable antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, suggesting potential as an antibacterial agent in pharmaceutical formulations .
2. Anti-inflammatory Effects
Pyrazolone derivatives have been explored for their anti-inflammatory effects. In a controlled study, this compound showed significant inhibition of inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .
3. Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related conditions .
Organic Synthesis Applications
1. Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as nucleophilic substitution and condensation reactions. This versatility is particularly advantageous in developing new pharmaceuticals and agrochemicals .
Material Science Applications
1. Polymer Chemistry
The compound has been investigated for its role in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance materials .
2. Photovoltaic Devices
Recent studies have explored the use of pyrazolone derivatives in organic photovoltaic devices due to their favorable electronic properties. The inclusion of this compound has shown promise in improving the efficiency of solar cells by enhancing charge transport properties .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a laboratory study conducted on several bacterial strains, including E. coli and Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory mechanism revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages by approximately 70%, showcasing its potential therapeutic application in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. For example, it may inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with microbial cell membranes to exhibit antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
Phenylbutazone: Used as an anti-inflammatory drug.
Dipyrone: An analgesic and antipyretic compound.
Uniqueness
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenylpropylidene moiety differentiates it from other pyrazolones, potentially leading to unique interactions with biological targets and novel applications.
Biological Activity
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one, also known as a pyrazolone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O with a molecular weight of approximately 276.33 g/mol. The compound features a pyrazolone ring with a phenylpropylidene substituent, which contributes to its unique chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C18H16N2O |
Molecular Weight | 276.33 g/mol |
LogP | 2.962 |
PSA | 44.95 |
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX enzymes leads to a reduction in the production of prostaglandins, thereby alleviating inflammation.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. Studies suggest that it interacts with microbial cell membranes, disrupting their integrity and leading to cell death. This property makes it a candidate for further development as an antimicrobial agent.
Antioxidant Activity
In vitro studies have highlighted the antioxidant potential of this compound, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, particularly COX enzymes, thereby reducing inflammation.
- Membrane Disruption : By interacting with microbial membranes, it compromises their structural integrity, leading to antimicrobial effects.
- Antioxidant Pathways : It enhances cellular antioxidant defenses by modulating the expression of antioxidant enzymes.
Study on Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazolone derivatives, including this compound. The results demonstrated significant reductions in paw edema in animal models, indicating potent anti-inflammatory activity .
Antimicrobial Efficacy Assessment
Another research investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(4Z)-3-phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C18H16N2O/c1-13(14-8-4-2-5-9-14)12-16-17(19-20-18(16)21)15-10-6-3-7-11-15/h2-13H,1H3,(H,20,21)/b16-12- |
InChI Key |
PGPZRZDFVNVSCB-VBKFSLOCSA-N |
Isomeric SMILES |
CC(/C=C\1/C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C=C1C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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